N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide
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Overview
Description
N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide is a complex organic compound that features a unique combination of adamantane and pyrrolidine structures. The adamantane moiety is known for its rigidity and stability, while the pyrrolidine ring contributes to the compound’s biological activity. The presence of a fluoro-phenyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide typically involves multiple steps. One common method starts with the preparation of adamantan-1-ylmethylamine, which is then reacted with 4-fluoro-phenyl-2,5-dioxo-pyrrolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the pyrrolidine ring interacts with biological targets, potentially inhibiting enzymes or receptors. The fluoro-phenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides
- 1-[(1-adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl)ureas
Uniqueness
N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide stands out due to its unique combination of adamantane and pyrrolidine structures, along with the presence of a fluoro-phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H27FN2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H27FN2O3/c1-14(27)25(13-23-10-15-6-16(11-23)8-17(7-15)12-23)20-9-21(28)26(22(20)29)19-4-2-18(24)3-5-19/h2-5,15-17,20H,6-13H2,1H3 |
InChI Key |
VKZMZOXIVBIYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC12CC3CC(C1)CC(C3)C2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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